Cas no 109468-23-7 ((2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid)

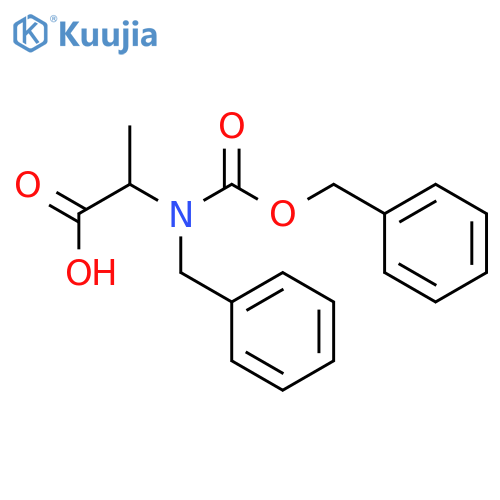

109468-23-7 structure

商品名:(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid

(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Alanine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-

- (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid

- (S)-2-(Benzyl-Cbz-amino)propanoic Acid

- EN300-7316996

- 109468-23-7

- SY348796

- 2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid

-

- インチ: InChI=1S/C18H19NO4/c1-14(17(20)21)19(12-15-8-4-2-5-9-15)18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21)

- InChIKey: GCDGMDIWXSBHQX-UHFFFAOYSA-N

- ほほえんだ: CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 313.13147

- どういたいしつりょう: 313.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- PSA: 66.84

(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28292613-0.05g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 0.05g |

$1212.0 | 2025-03-19 | |

| Enamine | EN300-28292613-0.25g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 0.25g |

$1328.0 | 2025-03-19 | |

| Enamine | EN300-28292613-5.0g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 5.0g |

$4184.0 | 2025-03-19 | |

| Enamine | EN300-28292613-2.5g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 2.5g |

$2828.0 | 2025-03-19 | |

| Enamine | EN300-28292613-10g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 10g |

$6205.0 | 2023-09-08 | ||

| Enamine | EN300-28292613-1g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 1g |

$1442.0 | 2023-09-08 | ||

| Enamine | EN300-28292613-0.5g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 0.5g |

$1385.0 | 2025-03-19 | |

| Enamine | EN300-28292613-0.1g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 0.1g |

$1269.0 | 2025-03-19 | |

| Enamine | EN300-28292613-10.0g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 10.0g |

$6205.0 | 2025-03-19 | |

| Enamine | EN300-28292613-1.0g |

(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid |

109468-23-7 | 95.0% | 1.0g |

$1442.0 | 2025-03-19 |

(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

109468-23-7 ((2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid) 関連製品

- 21691-41-8(Z-N-Me-Ala-OH)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量